molecular formula C24H28FN3O3 B11040610 N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide

N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide

Cat. No.: B11040610
M. Wt: 425.5 g/mol
InChI Key: LRCIPJDGZHKGMX-UHFFFAOYSA-N
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Description

N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[55]undec-4-YL}methyl)isonicotinamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two or more rings connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl and isonicotinamide groups. One common approach is to start with a suitable spirocyclic precursor and then introduce the fluorophenyl group through a Friedel-Crafts acylation reaction. The isonicotinamide moiety can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of molecular interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the isonicotinamide moiety can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can result in distinct biological activities and physicochemical properties compared to other similar compounds. The presence of the fluorophenyl group, in particular, can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C24H28FN3O3

Molecular Weight

425.5 g/mol

IUPAC Name

N-[[9-[2-(4-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-4-yl]methyl]pyridine-4-carboxamide

InChI

InChI=1S/C24H28FN3O3/c25-21-3-1-18(2-4-21)15-22(29)28-12-8-24(9-13-28)16-19(7-14-31-24)17-27-23(30)20-5-10-26-11-6-20/h1-6,10-11,19H,7-9,12-17H2,(H,27,30)

InChI Key

LRCIPJDGZHKGMX-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CC3=CC=C(C=C3)F)CC1CNC(=O)C4=CC=NC=C4

Origin of Product

United States

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